

Cyclohexane-1,3,5-trione chemical properties and synthesis

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Compound of Interest

Compound Name: Cyclohexane-1,3,5-trione

Cat. No.: B11759072

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Cyclohexane-1,3,5-trione: A Comprehensive Technical Guide

Abstract

Cyclohexane-1,3,5-trione, existing in a tautomeric equilibrium with 1,3,5-trihydroxybenzene (phloroglucinol), is a pivotal molecule in organic synthesis and holds significant interest for the pharmaceutical industry. Its unique keto-enol tautomerism governs its reactivity and biological activity. This technical guide provides an in-depth review of the chemical properties, synthesis methodologies, and key applications of **cyclohexane-1,3,5-trione**, tailored for researchers, chemists, and drug development professionals. The document presents quantitative data in structured tables, details experimental protocols for its synthesis, and visualizes key processes using logical diagrams.

Chemical and Physical Properties

Cyclohexane-1,3,5-trione is the keto form of phloroglucinol. In solution, an equilibrium exists between the two tautomers, with the enol form (phloroglucinol) generally being more stable and predominant. The properties listed below primarily refer to phloroglucinol, the common commercial and stable form of the compound.

Nomenclature and Identifiers

Identifier	Value
IUPAC Name	Benzene-1,3,5-triol
Common Name	Phloroglucinol
Keto Tautomer	Cyclohexane-1,3,5-trione
CAS Number	108-73-6
PubChem CID	379
Chemical Formula	C ₆ H ₆ O ₃
Molecular Weight	126.11 g/mol

Physicochemical Data

The following table summarizes the key physicochemical properties of phloroglucinol.

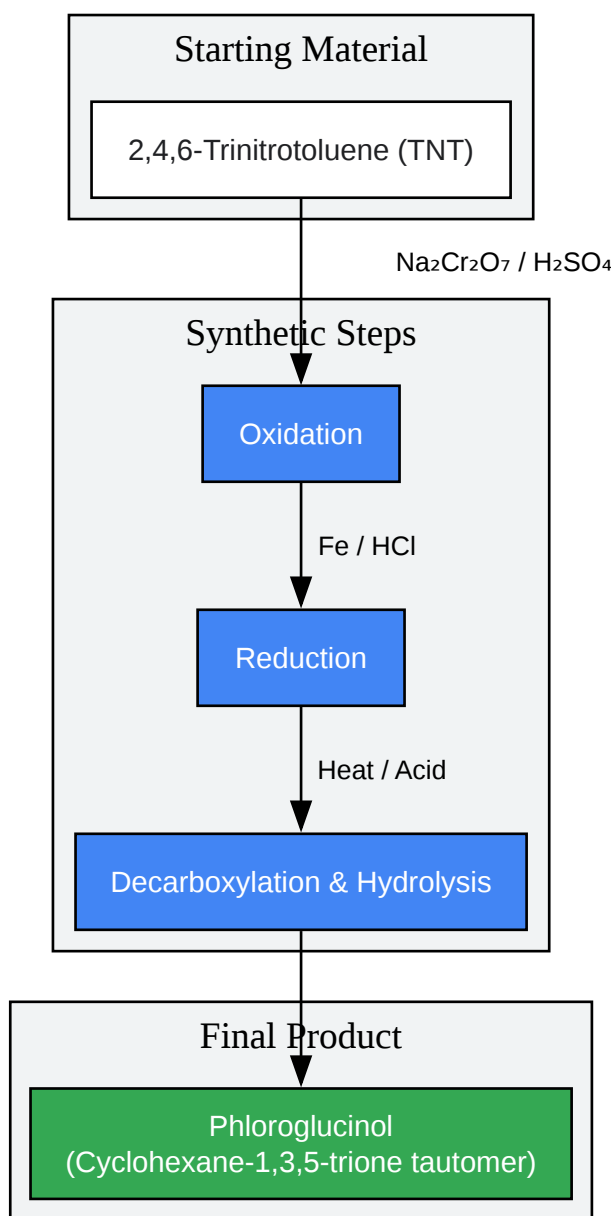
Property	Value	Notes
Melting Point	218-220 °C (424-428 °F; 491-493 K)	Anhydrous. The dihydrate melts at 116-117 °C.
Boiling Point	Sublimes with decomposition	---
Solubility in Water	1 g / 100 mL at 20 °C	---
Solubility (Other)	Soluble in ethanol, diethyl ether, pyridine. Sparingly soluble in cold benzene.	---
Acidity (pKa)	pKa ₁ = 8.45, pKa ₂ = 8.91	Values for the phenolic hydroxyl groups.
Appearance	White to yellowish crystals or crystalline powder	---
Density	1.46 g/cm ³	---

Synthesis of Cyclohexane-1,3,5-trione (Phloroglucinol)

The synthesis of phloroglucinol can be achieved through several routes. The classical and most cited method involves the oxidation of 2,4,6-trinitrotoluene (TNT) followed by reduction and hydrolysis.

Synthesis from Trinitrotoluene (TNT)

This industrial-scale synthesis is a multi-step process that begins with the oxidation of TNT. The overall workflow can be visualized as a logical progression from starting material to the final product.



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Caption: Logical workflow for the synthesis of Phloroglucinol from TNT.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis starting from TNT.

Warning: This synthesis involves hazardous materials, including explosive TNT and corrosive acids. All steps must be performed by trained personnel in a suitable fume hood with

appropriate personal protective equipment.

Step 1: Oxidation of TNT to 2,4,6-Trinitrobenzoic Acid

- In a 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, a solution of 50 g of sodium dichromate in 150 mL of concentrated sulfuric acid is prepared and cooled to 10 °C.
- A solution of 30 g of TNT in 100 mL of concentrated sulfuric acid is added dropwise from the funnel, maintaining the reaction temperature below 30 °C.
- After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature and then poured onto 500 g of crushed ice.
- The precipitated solid, 2,4,6-trinitrobenzoic acid, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Reduction and Hydrolysis to Phloroglucinol

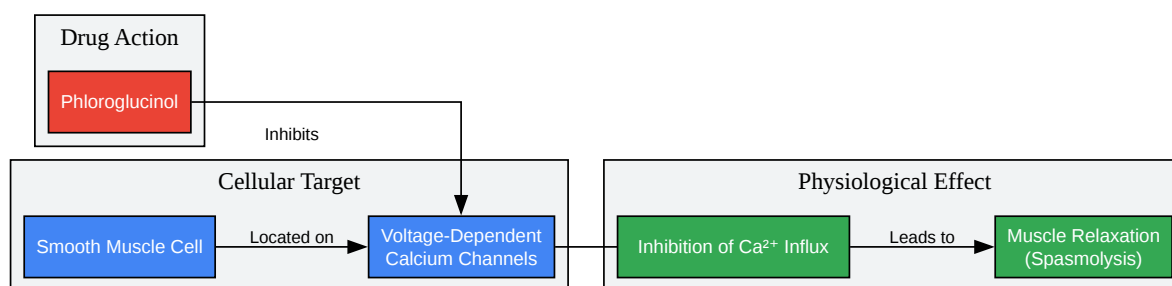
- To a suspension of the crude 2,4,6-trinitrobenzoic acid in 300 mL of water, 100 g of iron filings are added.
- The mixture is heated to reflux, and 50 mL of concentrated hydrochloric acid is added portion-wise over 1 hour. The reaction is highly exothermic.
- Reflux is continued for 4 hours until the reaction is complete (monitored by TLC). This step achieves reduction of the nitro groups and subsequent decarboxylation and hydrolysis.
- The hot solution is filtered to remove iron and iron salts.
- The filtrate is allowed to cool to room temperature, and phloroglucinol is extracted with diethyl ether (3 x 150 mL).
- The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude phloroglucinol.
- The crude product can be recrystallized from water with a small amount of charcoal to decolorize, yielding pure white crystals.

Biological Activity and Applications

Phloroglucinol and its derivatives exhibit a wide range of biological activities, making them interesting candidates for drug development.

Antispasmodic Agent

Phloroglucinol is clinically used as a non-atropinic antispasmodic agent. It exerts a direct myotropic effect on the smooth muscle of the gastrointestinal and genitourinary tracts. Its mechanism is believed to involve the inhibition of voltage-dependent calcium channels, leading to muscle relaxation.



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Caption: Simplified signaling pathway for Phloroglucinol's antispasmodic action.

Other Applications

- **Chemical Synthesis:** It serves as a starting material or intermediate for the synthesis of pharmaceuticals, dyes (e.g., fluorescein), and explosives (e.g., 1,3,5-trinitrobenzene).
- **Analytical Reagent:** Used in the Tollens' test for pentoses and in the Gunzburg test for detecting free hydrochloric acid in gastric juice.
- **Decoupling Agent:** In biochemistry, it can act as a decoupler of photophosphorylation in chloroplasts.

Conclusion

Cyclohexane-1,3,5-trione, primarily existing as its more stable tautomer phloroglucinol, is a compound of significant industrial and pharmaceutical importance. Its synthesis, though involving hazardous reagents, is well-established. The molecule's biological activity as an antispasmodic is a cornerstone of its clinical use, while its utility as a versatile chemical intermediate continues to drive research. This guide provides the foundational technical information required for professionals working with this multifaceted compound.

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